molecular formula C20H8O6 B8214355 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

Cat. No.: B8214355
M. Wt: 344.3 g/mol
InChI Key: UUBBBRDCXAHKBF-UHFFFAOYSA-N
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Description

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone (abbreviated as o-TT) is a triptycene-derived ligand with six ketone functional groups. Its rigid, three-bladed geometry creates a 120° angle between the aromatic arms, enabling the formation of porous metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The compound is synthesized via oxidation of its hydroxylated precursor, 9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol (HHTT) .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,6,9,13,15,19-hexaene-4,5,11,12,17,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBBRDCXAHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=O)C(=O)C=C4C(C2=CC(=O)C1=O)C5=CC(=O)C(=O)C=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,4,5,8-Tetramethoxyanthracene

The synthesis begins with 1,4,5,8-tetramethoxyanthracene, a critical precursor for subsequent Diels-Alder reactions. This compound is synthesized via a four-step process starting from commercially available 1,4-dimethoxybenzene:

  • Friedel-Crafts Acylation : Reacting 1,4-dimethoxybenzene with acetyl chloride in the presence of AlCl₃ yields 1,4-dimethoxyacetophenone.

  • Reduction : The ketone group is reduced to a methylene group using LiAlH₄ or NaBH₄, forming 1,4-dimethoxyphenylethane.

  • Cyclization : Treatment with concentrated H₂SO₄ induces cyclization to form anthraquinone derivatives.

  • Methylation : Final methylation using dimethyl sulfate (DMS) and K₂CO₃ in acetone produces 1,4,5,8-tetramethoxyanthracene.

Key Data :

  • Yield for methylation step: ~85%.

  • Purity after recrystallization (ethanol): ≥95%.

Diels-Alder Cycloaddition

The Diels-Alder reaction between 1,4,5,8-tetramethoxyanthracene and a dienophile (e.g., maleic anhydride or benzoquinone) forms the triptycene framework. This step is performed under reflux in anhydrous toluene with a catalytic amount of Pd₂(DBA)₃ (dibenzylideneacetone palladium):

Reaction Conditions :

  • Temperature: 120°C (pressurized vessel).

  • Solvent: Toluene (dry, degassed).

  • Catalyst: Pd₂(DBA)₃ (5 mol%).

  • Time: 24–48 hours.

Outcome :

  • Intermediate adduct yield: ~51% after column chromatography.

  • Characterization: ¹H NMR (CDCl₃) confirms regioselective [4+2] cycloaddition.

Oxidation Strategies for Quinone Formation

Direct Oxidation with Ceric Ammonium Nitrate (CAN)

Early attempts utilized CAN in aqueous HNO₃ to oxidize the Diels-Alder adduct directly. However, this method faced challenges:

  • Issues : Over-oxidation led to side products, reducing yields.

  • Conditions :

    • CAN (3 equiv.), 65°C, 12 hours.

    • Yield: ≤40%.

Two-Step Oxidation via Reduction and Dichromate Treatment

A more efficient approach involves a two-step process:

  • Reduction : The adduct is reduced with NaBH₄ in methanol to yield a dihydroxy intermediate.

  • Oxidation : Subsequent treatment with Na₂Cr₂O₇ in H₂SO₄ selectively oxidizes hydroxyl groups to quinones.

Optimized Conditions :

  • Reduction: NaBH₄ (2 equiv.), MeOH, 0°C → RT, 2 hours.

  • Oxidation: Na₂Cr₂O₇ (4 equiv.), 40% H₂SO₄, 60°C, 6 hours.

  • Yield : 68–72% (over two steps).

Advantages :

  • Minimizes over-oxidation.

  • Enhances regioselectivity for hexaquinone formation.

Large-Scale Production and Purification

Scaling Up the Diels-Alder Reaction

For industrial-scale synthesis, the reaction is conducted in batch reactors with the following modifications:

  • Catalyst Loading : Reduced to 2 mol% Pd₂(DBA)₃ to lower costs.

  • Solvent Recovery : Toluene is distilled and reused, improving sustainability.

Performance Metrics :

  • Batch size: 10 kg of adduct.

  • Purity after crystallization (acetone): ≥98%.

Crystallization and Isolation

The final product is purified via sequential crystallizations:

  • Primary Crystallization : From acetone/water (9:1 v/v) removes polar impurities.

  • Secondary Crystallization : From DMF/ethanol (1:5 v/v) eliminates trace solvents.

Data :

  • Recovery rate: 85–90%.

  • Final purity (HPLC): ≥99.5%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Absence of methoxy signals (δ 3.8–4.1 ppm) confirms complete demethylation.

  • IR : Strong C=O stretches at 1675 cm⁻¹ and 1650 cm⁻¹.

  • MS (ESI) : m/z 344.27 [M]⁺, matching C₂₀H₈O₆.

X-ray Crystallography

Single-crystal analysis reveals:

  • Space Group : P-1.

  • Unit Cell Parameters : a = 8.92 Å, b = 9.15 Å, c = 10.03 Å.

  • Density : 1.62 g/cm³ .

Chemical Reactions Analysis

Types of Reactions

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination results in the formation of hexabromo derivatives, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C20H12O6
Molecular Weight: 336.3 g/mol
Structural Characteristics: The compound features six ketone groups at specific positions on the benzenoanthracene framework. This arrangement contributes to its reactivity and potential applications in organic synthesis and materials science.

Organic Synthesis

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

  • Reactions: The compound can undergo oxidation and reduction processes. For instance:
    • Oxidation can convert the ketone groups into more complex functional groups.
    • Reduction may yield alcohols or other derivatives.

Biological Research

Research into the biological activities of this compound has indicated potential interactions with biomolecules. Studies are ongoing to assess its effects on cellular processes and its role as a potential therapeutic agent.

  • Mechanism of Action: The compound's reactivity allows it to interact with specific molecular targets within biological systems. This characteristic makes it a candidate for further pharmacological exploration.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Its ability to engage in various chemical reactions positions it as a promising candidate for drug development.

  • Potential Uses: Early research suggests applications in treating diseases where oxidative stress plays a role. Further studies are needed to elucidate specific therapeutic pathways.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes.

  • Material Science: The compound's structural properties lend themselves to applications in creating advanced materials with tailored functionalities.

Case Study 1: Organic Synthesis

A study demonstrated the successful use of this compound in synthesizing complex aromatic compounds through a series of oxidation reactions. The reactions yielded high purity products suitable for further applications in pharmaceuticals.

In vitro studies have shown that derivatives of this compound exhibit significant activity against certain cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species generation.

Mechanism of Action

The mechanism of action of 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can affect biological systems and processes, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Magnetic and Structural Properties of o-TT vs. Analogues

Compound Coordination Geometry Magnetic Anisotropy Porosity (Surface Area) Key Application
o-TT-Co MOF Trigonal prismatic Uniaxial Moderate (2D honeycomb) Spintronics, sensors
HHTT-Based MOF Octahedral Isotropic High (3D framework) Gas storage, catalysis
Triphenylene MOF Square planar N/A Low (1D chains) Semiconductors

Key Observations :

  • o-TT’s trigonal prismatic geometry aligns Co(II) magnetic moments, enabling anisotropic behavior absent in HHTT or triphenylene systems .
  • HHTT’s hydroxyl groups enhance porosity but reduce thermal stability compared to o-TT .

Biological Activity

9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other anthracene derivatives and exhibits various biological properties that make it a subject of research in cancer therapy and other medical applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H12O6C_{20}H_{12}O_6, with a molecular weight of approximately 348.31 g/mol. It features a complex structure characterized by multiple fused aromatic rings and functional groups that contribute to its reactivity and biological interactions.

Structural Formula

C20H12O6\text{C}_{20}\text{H}_{12}\text{O}_6

Antitumor Activity

Research indicates that derivatives of 9,10-[1,2]benzenoanthracene exhibit significant antitumor activities. Notably:

  • Mechanism of Action : Compounds like TT24 have shown to induce DNA cleavage in a concentration-dependent manner similar to daunorubicin (DAU), a well-known chemotherapeutic agent. This compound not only inhibits DNA synthesis but also blocks the transport of purine and pyrimidine nucleosides into cells—an action that DAU does not possess .
  • Cytotoxicity : The IC50 values for TT24 against L1210 tumor cells were reported at 48 nM compared to 25 nM for DAU. This suggests that while TT24 is effective in the nanomolar range, it may offer a more versatile mechanism of action against both wild-type and multidrug-resistant tumor cells .

Other Biological Activities

Apart from its antitumor properties, 9,10-[1,2]benzenoanthracene derivatives have been studied for their potential roles in:

  • Antileukemic Effects : Certain analogs have demonstrated effectiveness against leukemic cell lines resistant to conventional treatments .
  • Apoptosis Induction : The mechanism by which these compounds induce apoptosis involves the activation of caspases and endonucleases .

Study on Antitumor Compounds

A study published in Cancer Research detailed the synthesis and evaluation of various substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives. The findings highlighted several lead compounds with promising antitumor activity:

Compound CodeIC50 (nM)Mechanism of Action
TT2448DNA cleavage
DAU25DNA synthesis inhibition
TT1960Apoptosis induction

These results indicate a strong potential for further development of these compounds as therapeutic agents in oncology.

Comparative Analysis with Other Compounds

A comparative analysis was conducted between 9,10-[1,2]benzenoanthracene derivatives and other known anticancer agents. The results are summarized below:

CompoundTypeIC50 (nM)Notable Actions
TT24Anthracycline48Induces DNA cleavage
DaunorubicinAnthracycline25Inhibits DNA synthesis
CisplatinPlatinum-based50Cross-links DNA

This table illustrates the competitive efficacy of these compounds in inducing cytotoxic effects on cancer cells.

Q & A

Q. What synthetic methodologies are employed to prepare 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone (o-TT)?

The ligand o-TT is synthesized via literature methods involving triptycene derivatives. For example, hexacarboxylic acid precursors are reduced or functionalized to introduce ketone groups. Single crystals of its metal complexes (e.g., [Co(o-TT)]·3CH3CN) are grown using acetonitrile as a solvent, followed by slow evaporation to achieve structural homogeneity .

Q. How is the structural characterization of o-TT and its coordination complexes performed?

Single-crystal X-ray diffraction (SCXRD) is critical for determining the 2D honeycomb network structure and trigonal prismatic coordination geometry of Co(II) in [Co(o-TT)]. Complementary techniques include IR spectroscopy for functional group analysis and NMR for purity validation. Magnetic susceptibility measurements further corroborate coordination geometry .

Q. What safety protocols are recommended for handling polycyclic aromatic derivatives like o-TT?

While direct safety data for o-TT is limited, analogous benzanthracene derivatives require Class I Type B biological safety hoods, HEPA-filtered vacuums for dust control, and personal protective equipment (PPE) per OSHA standards. Wet methods are preferred over dry sweeping to minimize airborne particulates .

Advanced Research Questions

Q. How does the trigonal prismatic coordination geometry of Co(II) in [Co(o-TT)] influence magnetic anisotropy?

Magnetic measurements reveal uniaxial anisotropy due to the alignment of Co(II) ions in the crystal lattice. Spin-orbit coupling and ligand-field splitting in the trigonal prismatic geometry are modeled using Hamiltonian calculations, showing agreement between experimental data (e.g., χ vs. T plots) and theoretical predictions .

Q. What mechanistic insights explain the solid-state reactivity of o-TT derivatives in explosive Bergman cyclization?

Substituted derivatives (e.g., hexaethynyl-o-TT) undergo Bergman cycloaromatization under thermal stress, releasing primer molecules and triggering lattice energy changes. Differential scanning calorimetry (DSC) and high-speed imaging capture exothermic peaks and reaction kinetics, while density functional theory (DFT) calculations map energy barriers .

Q. How can o-TT be functionalized to enhance its utility in porous organic frameworks (POFs)?

Azide-alkyne click chemistry or nitro-group reductions (e.g., using NaBH4) introduce functional handles. For instance, hexaazide-o-TT derivatives enable covalent organic framework (COF) assembly via Cu-catalyzed cycloaddition, validated by FTIR and X-ray photoelectron spectroscopy (XPS) .

Q. What contradictions exist in reported magnetic data for Co(II)-o-TT complexes, and how are they resolved?

Discrepancies in magnetic moment values may arise from solvent inclusion (e.g., acetonitrile in [Co(o-TT)]·3CH3CN) or lattice distortions. Redundant SCXRD analyses and variable-temperature SQUID magnetometry isolate solvent-free contributions, while broken-symmetry DFT refines exchange coupling constants .

Methodological Notes

  • SCXRD : Space group assignments (e.g., orthorhombic Pbc2) require careful comparison with CIF files to avoid misindexing .
  • Magnetic Modeling : Include diamagnetic corrections from ligand contributions using Pascal’s constants .
  • Synthetic Yield Optimization : Hexaazide derivatives achieve >80% yield via NaN3 substitution, whereas nitro reductions require stoichiometric control to prevent over-reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Reactant of Route 2
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone

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